Product packaging for 1-Acetylazepane-4-carboxylic acid(Cat. No.:CAS No. 1027511-94-9)

1-Acetylazepane-4-carboxylic acid

Cat. No.: B1372511
CAS No.: 1027511-94-9
M. Wt: 185.22 g/mol
InChI Key: GJGQKGPMFOLMPB-UHFFFAOYSA-N
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Description

1-Acetylazepane-4-carboxylic acid (CAS 1027511-94-9) is a high-purity chemical compound offered for research and development purposes . This molecule features a seven-membered azepane ring, a carboxylic acid functional group, and an acetyl group, making it a valuable scaffold and building block in organic synthesis and medicinal chemistry research . As a carboxylic acid-substituted azepane, it serves as a key intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in various reactions typical of carboxylic acids, such as amide bond formation to create novel compounds, or decarboxylation studies . Its structure makes it of particular interest for constructing potential pharmacologically active molecules, where the azepane ring can contribute to binding affinity and metabolic stability. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B1372511 1-Acetylazepane-4-carboxylic acid CAS No. 1027511-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylazepane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-5-2-3-8(4-6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGQKGPMFOLMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674202
Record name 1-Acetylazepane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-94-9
Record name 1-Acetylhexahydro-1H-azepine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027511-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylazepane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Acetylazepane 4 Carboxylic Acid and Analogues

Strategies for Azepane Ring Synthesis

The formation of the seven-membered azepane core is a significant challenge in synthetic organic chemistry. Various methodologies have been developed to address this, ranging from ring-closing reactions to ring-expansion strategies. nih.gov

Ring-Closing Approaches to Seven-Membered Heterocycles

Ring-closing reactions are a fundamental approach to constructing cyclic molecules, including the seven-membered azepane ring system. numberanalytics.com These methods typically involve the intramolecular cyclization of a linear precursor.

One of the most powerful techniques in this category is Ring-Closing Metathesis (RCM) . wikipedia.org RCM utilizes metal catalysts, often based on ruthenium, to form a new double bond within a molecule, leading to cyclization. organic-chemistry.org This method is valued for its functional group tolerance and its ability to form rings of various sizes, including the challenging seven- to eight-membered rings. wikipedia.orgnih.gov The reaction proceeds through a metallacyclobutane intermediate, and the formation of a volatile byproduct like ethylene (B1197577) drives the reaction to completion. wikipedia.orgorganic-chemistry.org

Beyond RCM, other ring-closing strategies include:

Intramolecular Nucleophilic Substitution: This involves the attack of a nitrogen nucleophile on an electrophilic carbon within the same molecule to forge the final carbon-nitrogen bond of the azepane ring.

Radical Cyclization: This method uses radical intermediates to initiate ring formation.

Intramolecular 1,7-carbonyl-enamine cyclization: This has been explored as a novel method for constructing the azepane ring. chem-soc.si

A comparative overview of common ring-closing strategies for seven-membered heterocycles is presented below:

Strategy Description Key Features
Ring-Closing Metathesis (RCM)Metal-catalyzed formation of a double bond from a diene precursor.High functional group tolerance; effective for various ring sizes. wikipedia.orgnih.gov
Intramolecular Nucleophilic SubstitutionA nitrogen nucleophile attacks an electrophilic carbon in the same molecule.A classic and widely used method.
Radical CyclizationRing formation is initiated by a radical intermediate.Useful for specific substrate types.
Carbonyl-Enamine CyclizationIntramolecular reaction between a carbonyl group and an enamine.A newer approach for azepane synthesis. chem-soc.si

Stereoselective Synthesis of Azepane Core Structures

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of biologically active molecules. For azepane derivatives, achieving high stereoselectivity is a key objective. rsc.org

Several strategies have been developed to control the chirality during the formation of the azepane ring. One approach involves the use of chiral starting materials derived from natural sources, often referred to as the "chiral pool" approach. nih.gov For instance, enantiopure C2-symmetric azepanes have been synthesized using L-iditol bis-epoxide as a starting material. researchgate.net

Another powerful technique is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. Asymmetric ring-closing metathesis, for example, has been successfully employed to create chiral azepanes with high enantiomeric excess using molybdenum-based catalysts. nih.gov

Ring expansion of smaller, more readily available chiral rings like piperidines can also lead to the stereoselective formation of azepanes. rsc.orgresearchgate.net This method can proceed with high diastereoselectivity, providing a reliable route to specific stereoisomers. rsc.org Furthermore, a novel approach using an osmium-catalyzed tethered aminohydroxylation reaction has been shown to form the C-N bond with complete regio- and stereocontrol, leading to heavily hydroxylated azepanes. nih.govacs.org

The synthesis of a single, pure enantiomer is often required for pharmaceutical applications. nih.gov This can be achieved through several methods:

Chiral Resolution: This involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. libretexts.org A common method is to react the racemic carboxylic acid with an enantiomerically pure chiral amine or alcohol. libretexts.orgbeilstein-journals.org This creates a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.orggoogle.com The separated diastereomers can then be converted back to the individual enantiomers of the carboxylic acid. libretexts.org

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly produce one enantiomer in excess. nih.gov For example, the asymmetric hydrogenation of a prochiral precursor using a chiral ruthenium catalyst has been used to synthesize a key intermediate for a non-peptide AVP V2-agonist with high enantiomeric excess. nih.gov

Solid-Phase Synthesis: Enantiopure azepanes have also been synthesized on a solid support, which can be advantageous for creating libraries of compounds for drug discovery. researchgate.net

Introduction and Functionalization of the Carboxylic Acid Moiety

Once the azepane ring is constructed, the next critical step is the introduction and potential modification of the carboxylic acid group.

Regioselective Carboxylation at the Azepane C4 Position

The precise placement of the carboxylic acid group at the C4 position of the azepane ring is crucial for the identity of 1-acetylazepane-4-carboxylic acid. Achieving this regioselectivity often relies on the synthetic strategy employed from the outset.

One approach involves a dearomative ring expansion of a substituted nitroarene. For example, a photochemical N-insertion and subsequent hydrogenolysis of a meta-substituted nitroarene can lead to a mixture of C3- and C4-functionalized azepanes. researchgate.net The regioselectivity of this process can be influenced by the nature of the substituent on the starting nitroarene.

Alternatively, building the azepane ring from a precursor that already contains the desired functionality or a precursor to it at the correct position is a common strategy. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved starting from polymer-supported homoserine, where the carboxylic acid group is an inherent part of the starting material. rsc.orgnih.gov

The introduction of a carboxylic acid can also be achieved through the oxidation of a corresponding aldehyde. nih.gov Therefore, a synthetic route that installs an aldehyde or a group that can be readily converted to an aldehyde at the C4 position would be a viable strategy.

Carboxylic Acid Precursors and Transformations

The journey to this compound often begins with precursors that already contain or can be readily converted to the carboxylic acid functionality. A common starting point in the synthesis of analogous azepane structures involves the use of cyclic ketones that undergo ring expansion. For instance, the synthesis of azepane-2-carboxylic acid esters has been achieved through the Schmidt rearrangement of ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates. umn.edu This highlights a general strategy where a cyclohexanone (B45756) derivative bearing a carboxylic acid or ester group can serve as a key precursor.

Another significant approach is the Beckmann rearrangement of cyclohexanone oximes. acs.orgwikipedia.org In a potential pathway to azepane-4-carboxylic acid, a 4-oxocyclohexanecarboxylic acid derivative could be oximated and subsequently rearranged to yield a lactam. This lactam, an cyclic amide, can then be reduced to the corresponding azepane. The synthesis of a related compound, 1H-azepine-4-amino-4-carboxylic acid, commences from the readily available 1-amino-4-oxo-cyclohexane-4-carboxylic acid, underscoring the utility of functionalized cyclohexanes as precursors. nih.gov

These transformations are summarized in the table below:

Precursor TypeTransformationIntermediateTarget Scaffold
2-OxocyclohexanecarboxylateSchmidt RearrangementLactam esterAzepane-2-carboxylate
4-Oxocyclohexanecarboxylic acidOximation, then Beckmann RearrangementLactam with carboxylic acidAzepane-4-carboxylic acid
4-OxocyclohexanoneSchmidt ReactionLactamAzepane

Acylation of the Azepane Nitrogen

A pivotal step in the synthesis of the target molecule is the acylation of the azepane nitrogen to introduce the acetyl group. This is typically performed on the pre-formed azepane-4-carboxylic acid or a protected version thereof.

N-Acetylation Methodologies

N-acetylation is a fundamental and widely employed transformation in organic synthesis. nih.gov For the conversion of azepane-4-carboxylic acid to this compound, several standard methods for the acetylation of secondary amines can be employed. The most common reagents for this purpose are acetyl chloride and acetic anhydride (B1165640). tandfonline.comtandfonline.com

The reaction of a secondary amine with acetic anhydride is a prevalent method for N-acetylation. researchgate.netresearchgate.net This transformation is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acetic acid byproduct. Alternatively, the reaction can be performed under neutral or even acidic conditions, depending on the substrate's reactivity and the presence of other functional groups. For amino acids, N-acetylation is a common modification. nilssonlab.se

Another effective reagent is acetyl chloride, which is generally more reactive than acetic anhydride. tandfonline.com Its use also typically requires a base to scavenge the hydrogen chloride that is generated. The choice between acetic anhydride and acetyl chloride often depends on the specific substrate and the desired reaction conditions, with acetic anhydride being a milder and often more selective reagent. tandfonline.com

The table below summarizes common N-acetylation reagents and their general characteristics:

ReagentReactivityByproductTypical Conditions
Acetic AnhydrideModerateAcetic acidWith or without base (e.g., pyridine, triethylamine)
Acetyl ChlorideHighHClRequires a base (e.g., pyridine, triethylamine)

Protecting Group Strategies for Azepane Nitrogen During Synthesis (e.g., Boc protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the azepane nitrogen to prevent undesired side reactions. This is achieved through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This strategy is crucial when manipulations of the carboxylic acid group are required before the final N-acetylation step. For example, the synthesis might proceed via 1-Boc-azepane-4-carboxylic acid. The Boc group masks the nucleophilicity of the azepane nitrogen, allowing for selective reactions at other sites of the molecule. Once the desired transformations are complete, the Boc group can be cleaved, typically with an acid like trifluoroacetic acid (TFA), to reveal the free secondary amine, which is then available for acetylation.

This orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern organic synthesis.

Convergent and Divergent Synthetic Pathways to this compound

Total Synthesis Approaches

A total synthesis approach aims to construct the target molecule from simple, acyclic precursors. Such a pathway for this compound would involve the formation of the azepane ring as a key step. Ring-expansion reactions are a powerful tool for the synthesis of azepanes. nih.gov

One plausible total synthesis could involve:

Ring Formation: A Beckmann acs.orgwikipedia.org or Schmidt wikipedia.orgorganic-chemistry.orgchimia.chlibretexts.org rearrangement of a suitably substituted cyclohexanone precursor to form a lactam. For instance, starting with a cyclohexanone derivative containing a masked carboxylic acid at the 4-position.

Reduction: Reduction of the resulting lactam to the corresponding azepane.

Deprotection/Functionalization: Unmasking the carboxylic acid and subsequent N-acetylation of the azepane nitrogen.

Such a linear sequence where the core is built and then functionalized is a classic example of a total synthesis strategy.

Derivatization from Existing Azepane Structures

A more direct and often more efficient approach is the derivatization of a commercially available or readily synthesized azepane scaffold. lifechemicals.com In the case of this compound, the most logical precursor for derivatization is azepane-4-carboxylic acid.

This divergent approach would involve:

Starting Material: Procurement or synthesis of azepane-4-carboxylic acid or its hydrochloride salt.

N-Acetylation: A single-step N-acetylation using a reagent like acetic anhydride or acetyl chloride to yield the final product.

Alternatively, one could start with a protected intermediate such as 1-Boc-azepane-4-carboxylic acid. This would necessitate a two-step sequence:

Deprotection: Removal of the Boc group under acidic conditions.

N-Acetylation: Acetylation of the liberated secondary amine.

This derivatization strategy is highly convergent as it joins the acetyl group with the complex azepane carboxylic acid scaffold in a late-stage transformation.

Chemical Reactivity and Transformation of 1 Acetylazepane 4 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that undergoes a variety of transformations. In the context of 1-acetylazepane-4-carboxylic acid, this functionality is central to its synthetic utility, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The reactivity of the carboxylic acid is primarily characterized by nucleophilic acyl substitution, reduction, and decarboxylation reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. libretexts.orgpressbooks.pub This process involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com For carboxylic acids, the hydroxyl group (-OH) is a poor leaving group, and thus, the reaction often requires activation. openstax.org This can be achieved by protonating the carbonyl oxygen under acidic conditions to make the carbonyl carbon more electrophilic, or by converting the hydroxyl group into a better leaving group. openstax.orgmasterorganicchemistry.com The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is acyl chlorides > acid anhydrides > esters > amides. khanacademy.org

Esterification Reactions

The conversion of carboxylic acids to esters, known as esterification, is a common and important transformation. libretexts.orgchemguide.co.uk The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.comyoutube.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com

For this compound, esterification provides a route to a variety of ester derivatives, which can serve as key intermediates in the synthesis of biologically active compounds.

Table 1: Examples of Esterification Reactions

Reactant 1Reactant 2CatalystProduct
This compoundMethanolH₂SO₄Methyl 1-acetylazepane-4-carboxylate
This compoundEthanolTsOHEthyl 1-acetylazepane-4-carboxylate
This compoundIsopropanolHClIsopropyl 1-acetylazepane-4-carboxylate
Amidation and Peptide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry, particularly in peptide synthesis. uantwerpen.beresearchgate.net Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. khanacademy.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent. uantwerpen.beresearchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and uronium or phosphonium (B103445) salts such as HATU and PyBOP. uantwerpen.bebachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. uantwerpen.bekhanacademy.org The process of forming a peptide bond between two amino acids is a specialized form of amidation. bachem.com

In the context of this compound, amidation reactions are crucial for incorporating this scaffold into peptide-like structures or for attaching various amine-containing molecules.

Table 2: Common Coupling Reagents for Amidation

Coupling ReagentDescription
Dicyclohexylcarbodiimide (DCC)A widely used carbodiimide (B86325) that facilitates amide bond formation by activating the carboxylic acid. khanacademy.org
HATUAn aminium-based coupling reagent known for its high efficiency and low rates of racemization, particularly in peptide synthesis. nih.gov
PyBOPA phosphonium-based coupling reagent that is effective for both solution-phase and solid-phase peptide synthesis. bachem.com

Recent advancements have also focused on developing greener, one-pot methods for amide bond formation that avoid traditional coupling reagents, often proceeding through thioester intermediates. nih.govrsc.org

Formation of Acid Halides and Anhydrides

Acid Halides:

Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as valuable intermediates for the synthesis of other derivatives like esters, amides, and anhydrides. khanacademy.orgpressbooks.pub Carboxylic acids are readily converted to acyl chlorides by treatment with thionyl chloride (SOCl₂). openstax.orglibretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a chlorosulfite, which is an excellent leaving group. openstax.orglibretexts.org The subsequent attack by a chloride ion yields the acyl chloride. libretexts.org

Acid Anhydrides:

Acid anhydrides can be prepared from carboxylic acids, although direct dehydration by heating is typically only practical for simple acids like acetic acid. openstax.orgyoutube.com A more general method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orgmasterorganicchemistry.com This nucleophilic acyl substitution reaction is an effective way to produce both symmetrical and mixed anhydrides. pressbooks.publibretexts.org Acid anhydrides themselves are reactive acylating agents and can be used to synthesize esters and amides. vanderbilt.edulibretexts.org

Table 3: Reagents for the Formation of Acid Halides and Anhydrides

Desired ProductStarting MaterialReagent(s)
1-Acetylazepane-4-carbonyl chlorideThis compoundThionyl chloride (SOCl₂)
Acetic (1-acetylazepane-4-carbonyl) anhydride (B1165640)1-Acetylazepane-4-carbonyl chlorideAcetic acid

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid functional group can be reduced to a primary alcohol. chemguide.co.uklibretexts.org Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The reduction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide and yield the primary alcohol. chemguide.co.uklibretexts.org The reaction is believed to proceed through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol without being isolated. chemistrysteps.comlibretexts.org

Another reagent that can effectively reduce carboxylic acids is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). chemistrysteps.com

For this compound, reduction of the carboxylic acid group would yield (1-acetylazepan-4-yl)methanol, a primary alcohol that can be used in further synthetic modifications.

Table 4: Reduction of Carboxylic Acids

Starting MaterialReagent(s)Product
This compound1. LiAlH₄, Ether; 2. H₃O⁺(1-Acetylazepan-4-yl)methanol
This compound1. BH₃·THF; 2. H₂O(1-Acetylazepan-4-yl)methanol

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this reaction is generally difficult and requires high temperatures. wikipedia.org However, decarboxylation occurs more readily if there is a carbonyl group at the β-position to the carboxylic acid (a β-keto acid). masterorganicchemistry.comkhanacademy.org

The mechanism for the decarboxylation of β-keto acids involves a cyclic, concerted transition state where the carboxyl proton is transferred to the β-carbonyl oxygen, leading to the formation of an enol intermediate and the loss of CO₂. masterorganicchemistry.com The enol then tautomerizes to the more stable keto form. masterorganicchemistry.com

Since this compound does not possess a β-keto group, it would not be expected to undergo facile thermal decarboxylation. masterorganicchemistry.com Specialized decarboxylation methods, such as the Barton decarboxylation or photoredox-catalyzed reactions, would likely be required to remove the carboxylic acid group from this compound. organic-chemistry.org

Reactions Involving the N-Acetyl Group

The N-acetyl group significantly influences the reactivity of the azepane nitrogen. By delocalizing the nitrogen's lone pair of electrons, the acetyl group renders the nitrogen non-basic and non-nucleophilic under typical conditions. However, the acetyl group itself can be the site of various chemical reactions, primarily involving its removal or modification.

Standard methods for amide hydrolysis, such as refluxing in strong aqueous acid or base, are effective but lack chemoselectivity, potentially affecting the carboxylic acid group or other sensitive parts of a more complex molecule. etsu.edu Milder and more selective methods have been developed, often involving the activation of the amide carbonyl to facilitate cleavage.

One such strategy involves the use of oxalyl chloride to generate an imidoyl chloride intermediate. Subsequent treatment with an alcohol, like propylene (B89431) glycol, can then release the amine hydrochloride salt. organic-chemistry.org Another mild approach employs the Schwartz reagent (Cp₂ZrHCl), which can reductively cleave the N-acetyl bond under neutral conditions at room temperature, showing high chemoselectivity and tolerance for common protecting groups like Boc, Fmoc, and Cbz. researchgate.net

Research on the deacetylation of N-acetylated aminosugars, which also possess stable amide linkages, has yielded one-pot protocols that can be applied to other N-acetylated compounds. d-nb.info These methods often involve activation of the amide followed by in-situ functionalization of the resulting free amine. d-nb.info

Table 1: Selected Reagents for N-Deacetylation

Reagent/Method Conditions Characteristics Citation(s)
Strong Acid/Base (e.g., HCl, NaOH) Reflux in aqueous solution Non-selective, harsh conditions etsu.edu
Oxalyl Chloride / Propylene Glycol Formation of imidoyl chloride, then warming Selective, releases amine salt organic-chemistry.org
Schwartz Reagent (Cp₂ZrHCl) Anhydrous THF, room temperature Mild, neutral, chemoselective, rapid researchgate.net

Beyond complete removal, the N-acetyl group can be modified. A significant reaction is transamidation, where the acetyl group is exchanged for a different acyl group or transferred to another amine. For instance, research on chitin, a biopolymer composed of N-acetylglucosamine units, has demonstrated that the N-acetyl group can undergo transamidation with various aliphatic or cyclic amines. frontiersin.orgresearchgate.net This process can sometimes be catalyzed by Lewis acids like copper(II) acetate, allowing for the formation of different amides from the parent N-acetylated compound. frontiersin.org Aliphatic amines, being strong nucleophiles, have been shown to undergo this reaction even without a catalyst. frontiersin.org

The reverse reaction, N-acetylation, is a fundamental transformation in organic chemistry, often used for protecting amine groups. nih.gov While not a modification of the existing acetyl group on the target molecule, understanding these reactions provides context for its stability and reactivity. Methods for N-acetylation are extensive, but modern approaches focus on greener and safer alternatives to traditional reagents like acetyl chloride or acetic anhydride. nih.gov For example, acetonitrile (B52724) has been used as both an acetylating agent and solvent in continuous-flow systems with an alumina (B75360) catalyst. nih.gov

Reactivity of the Azepane Ring System

The azepane ring is a saturated, seven-membered heterocycle. Its conformational flexibility is greater than that of smaller rings like piperidine (B6355638). The reactivity of the ring itself primarily involves the C-H bonds, especially those alpha to the nitrogen atom, and potential transformations that alter the ring size.

With the nitrogen atom acylated, it is no longer nucleophilic. However, the adjacent α-methylene groups (at C2 and C7) are activated towards deprotonation and subsequent reaction with electrophiles. This can be achieved using a strong base to generate an α-amino anion. More contemporary methods achieve α-C–H functionalization under milder conditions. For example, oxidative methods can generate an intermediate iminium ion, which is then susceptible to attack by carbon nucleophiles. rochester.eduacs.org

Nucleophilic attack on the azepane skeleton itself is uncommon unless a suitable leaving group is present. Most nucleophilic attacks involving the molecule would target the electrophilic carbonyl carbon of the N-acetyl group or the carboxylic acid group (after activation). A nucleophile, being an electron-rich species, seeks out an electrophilic (electron-poor) center. youtube.com In the context of substitution reactions on the ring, a backside attack mechanism (Sₙ2) is typical, leading to an inversion of stereochemistry at the reaction center. libretexts.org

The azepane ring can be synthesized through the expansion of smaller rings or can undergo transformations to form other ring systems. A well-established method for forming azepane derivatives is the ring expansion of substituted piperidines. rsc.org This highlights the synthetic relationship between six- and seven-membered nitrogen heterocycles.

Conversely, ring contraction of azepine derivatives has also been reported. For example, an oxidation and subsequent ring contraction of a dihydroazepine derivative has been used to synthesize substituted piperidines. nih.gov

The synthesis of azepanes and other cyclic amines can also be achieved from bicyclic precursors. The cleavage of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) or piperidine ring can lead to ring-expanded products, providing a pathway to functionalized azepanes. rsc.org The synthesis of azepine rings through the expansion of aryl azides is also a known transformation, typically proceeding through a nitrene intermediate. researchgate.netresearchgate.net

Table 2: Examples of Azepane Ring Transformations

Transformation Type Starting Material Type Product Type Key Features Citation(s)
Ring Expansion Substituted Piperidine Azepane Derivative Stereoselective and regioselective process rsc.org
Ring Expansion Fused Bicyclic Aminocyclopropane Functionalized Azepane Triggered by reductive amination conditions rsc.org
Ring Contraction Dihydroazepine Derivative Piperidine Derivative Involves olefin oxidation and rearrangement nih.gov

Direct C–H functionalization is a powerful tool for modifying molecular scaffolds without the need for pre-installed functional groups. For cyclic amines like azepane, the most accessible C-H bonds for functionalization are those at the α-position to the nitrogen atom (C2 and C7). The N-acetyl group, while deactivating the nitrogen, can serve as a directing group in some catalytic systems, though many modern methods are effective even without this effect.

A variety of catalytic systems have been developed for the α-C–H functionalization of saturated N-heterocycles. These include:

Transition Metal Catalysis: Nickel-photoredox catalysis has been used for the direct arylation of α-amino C-H bonds with aryl halides. rsc.org

Protecting-Group-Free Methods: An operationally simple one-pot procedure involving deprotonation, hydride transfer to an acceptor like benzophenone, and capture by an organolithium nucleophile allows for the α-functionalization of unprotected cyclic amines. nih.gov

Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, can perform enantioselective α-C–H functionalization via carbene transfer from diazo compounds, installing new functional groups with high stereocontrol. rochester.eduacs.org

These methodologies offer pathways to introduce alkyl, aryl, and other functional groups onto the azepane ring of this compound, enabling the rapid generation of diverse and complex derivatives.

Mechanistic Investigations in the Chemistry of 1 Acetylazepane 4 Carboxylic Acid

Elucidation of Reaction Mechanisms in Synthesis

While specific mechanistic studies for the synthesis of 1-Acetylazepane-4-carboxylic acid are not extensively documented in dedicated literature, its structure allows for the postulation of several credible synthetic pathways based on well-established reactions in heterocyclic chemistry. The core of the molecule is the azepane ring, a seven-membered nitrogen-containing heterocycle. The elucidation of its formation mechanism is key to a controlled synthesis.

The construction of the azepane ring system can be achieved through various strategies, primarily involving ring-closing (cyclization) or ring-expansion reactions.

One of the most common methods for forming cyclic systems is through intramolecular cyclization. A plausible route to the azepane-4-carboxylic acid core involves a Dieckmann-type condensation. The mechanism would proceed as follows:

Starting Material: A linear diester with a strategically placed amine, such as a derivative of 4-aminopimelic acid.

Base-Catalyzed Enolate Formation: A base abstracts an acidic α-proton from one of the ester groups to form an enolate.

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the carbonyl carbon of the other ester group. This 7-endo-trig cyclization forms a seven-membered ring and a tetrahedral intermediate.

Reformation of Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an alkoxide leaving group to yield a cyclic β-keto ester.

Hydrolysis and Decarboxylation: Subsequent acidic workup would hydrolyze the ester and induce decarboxylation of the β-keto acid, yielding an azepan-4-one (B24970) derivative.

Final Steps: The ketone can then be converted to the carboxylic acid, and the secondary amine can be acetylated to yield the final product.

Another established method is the Beckmann rearrangement, which transforms a cyclic oxime into a lactam (a cyclic amide), a key structural feature of many azepane derivatives.

Precursor: The synthesis would begin with a substituted cyclohexanone (B45756), which is converted to its corresponding oxime using hydroxylamine.

Acid-Catalyzed Rearrangement: Treatment of the cyclohexanone oxime with a strong acid (like sulfuric acid or phosphorus pentachloride) protonates the hydroxyl group, turning it into a good leaving group (water).

Alkyl Migration and Nitrilium Ion Formation: As the water molecule departs, an anti-periplanar alkyl group migrates to the electron-deficient nitrogen atom in a concerted step. This ring expansion forms a seven-membered ring containing a nitrilium ion intermediate.

Hydration and Tautomerization: The nitrilium ion is attacked by water, and subsequent tautomerization of the resulting iminol yields the ε-caprolactam, an azepan-2-one (B1668282) structure. Modifications to the starting cyclohexanone would be necessary to introduce the carboxylic acid functionality at the desired position.

Other methods, such as nitrene insertion into a C-H bond of a substituted cyclohexane (B81311) or various cycloaddition reactions, also represent viable, albeit often more complex, pathways for constructing the azepane skeleton. slideshare.net For instance, the thermal or photolytic decomposition of an azide (B81097) can generate a highly reactive nitrene, which can insert into a C-H bond or add to a double bond to form an aziridine, followed by ring expansion. slideshare.netyoutube.com

Regio- and stereoselectivity are critical for ensuring the synthesis of the correct isomer of this compound.

Regioselectivity: The "regio-" aspect refers to the specific placement of the carboxylic acid group at the C4 position of the azepane ring.

In a Dieckmann-type cyclization, the position of the final ketone (a precursor to the carboxylic acid) is dictated by the structure of the starting acyclic chain. To obtain an azepan-4-one, the starting molecule would need to be an N-substituted derivative of a 4-aminopimelate precursor.

In a Beckmann rearrangement, the regioselectivity is determined by which alkyl group of the oxime migrates. In an unsymmetrical cyclohexanone oxime, the group anti-periplanar to the hydroxyl group is the one that migrates. Therefore, careful design of the cyclohexanone precursor is essential to ensure the formation of the desired lactam isomer.

Stereoselectivity: The C4 carbon atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Controlling the stereochemistry is a significant challenge.

Chiral Pool Synthesis: One could start with an enantiomerically pure starting material that already contains the desired stereocenter. For example, a naturally occurring chiral amino acid could be elaborated into the acyclic precursor for cyclization, transferring its stereochemistry to the final product.

Asymmetric Catalysis: A more modern approach involves using a chiral catalyst during a key bond-forming step to favor the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation or reduction of an azepine precursor with a double bond at the 3,4- or 4,5-position could establish the stereocenter at C4.

The electrophilic addition of halogens to alkynes is a classic method that often proceeds with high stereoselectivity, typically resulting in trans-dihalogenation. nih.gov While not directly a synthesis of the target molecule, such principles of stereocontrol are fundamental in constructing complex molecules.

Kinetic Studies of Chemical Transformations

For example, in a hypothetical reaction, kinetic analysis could involve:

Determining Reaction Order: Systematically varying the concentration of each reactant (e.g., the acyclic precursor, the base) and observing the effect on the initial reaction rate. A plot of log(rate) vs. log(concentration) would yield the order of the reaction with respect to that component.

Kinetic Isotope Effect (KIE): Replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612) at a C-H bond being broken) and measuring the change in reaction rate. A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction. nih.gov

Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of activation parameters like activation energy (Ea) via the Arrhenius equation. These values provide insight into the energy profile of the reaction.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction
Parameter StudiedMethodologyPotential Finding & Mechanistic Implication
Reaction Order (vs. Substrate)Vary initial substrate concentration, measure initial rate.A first-order dependence suggests the substrate is involved in the rate-determining step unimolecularly or bimolecularly with a reagent in large excess.
Reaction Order (vs. Base)Vary initial base concentration, measure initial rate.A first-order dependence would support a mechanism where the base participates in the rate-determining step (e.g., deprotonation).
Kinetic Isotope Effect (KIE)Compare rates using deuterated vs. non-deuterated substrate at the α-carbon.A primary KIE > 2 would strongly suggest that α-proton abstraction is the rate-determining step, consistent with an E2 or enolate formation mechanism.
Activation Energy (Ea)Measure rate constants at various temperatures and apply the Arrhenius equation.A high Ea might suggest a highly ordered or strained transition state, while a lower Ea might indicate a more favorable pathway, possibly involving a catalyst. nih.gov

Computational Chemistry and Modeling of Reaction Intermediates and Transition States

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed information that is often inaccessible through experimental means alone. comporgchem.com Methods like Density Functional Theory (DFT) can be used to model the structures and energies of reactants, intermediates, products, and, most importantly, transition states. researchgate.netfrontiersin.org

For the synthesis of this compound, computational modeling could be applied to:

Map Potential Energy Surfaces: Calculations can map the entire energy landscape of a proposed reaction, such as the Dieckmann condensation. This would identify the lowest energy pathway and confirm whether the proposed mechanism is energetically feasible.

Visualize Transition State Structures: Modeling can determine the precise three-dimensional geometry of a transition state. For the azepane ring closure, this would reveal the exact conformation of the molecule as the key C-C bond forms, helping to explain observed stereoselectivity.

Calculate Activation Barriers: Quantum chemical calculations can provide quantitative estimates of the energy barriers (activation energies) for each step in a mechanism. rsc.org For instance, one could compare the activation barrier for the desired 7-endo-trig cyclization against potential side reactions, predicting the likely outcome under given conditions. This is particularly useful in complex enzymatic reactions, such as the formation of azepino-indole skeletons, where calculations can pinpoint the rate-determining step. nih.gov

Analyze Intermediates: The stability and structure of proposed intermediates, like the enolate in the Dieckmann pathway or the nitrilium ion in the Beckmann rearrangement, can be calculated to assess their viability.

Role in Advanced Organic Synthesis and Molecular Design

1-Acetylazepane-4-carboxylic Acid as a Synthetic Building Block

The intrinsic structural components of this compound provide a foundation for its utility as a versatile starting material in organic synthesis. The presence of the azepane ring, a recurring motif in many biologically active compounds, coupled with the reactivity of the carboxylic acid and the influence of the acetyl group, allows for the generation of a wide array of more complex molecules. nih.gov

Precursor in the Synthesis of Diverse Azepane Derivatives

The azepane core is a privileged scaffold found in a variety of natural products and synthetic compounds with a broad spectrum of medicinal and pharmaceutical properties. nih.gov The synthesis of functionalized azepane derivatives is an area of significant research interest. nih.govrsc.org Methodologies such as piperidine (B6355638) ring expansion and tandem amination/cyclization reactions of fluorinated allenynes have been developed to create diverse azepane structures. nih.govrsc.org While direct examples detailing the use of this compound as a starting material are not extensively documented in readily available literature, its structure is primed for such applications. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or alcohols, providing a handle for further molecular elaboration. The acetylated nitrogen atom can also be deprotected to allow for subsequent reactions at that position.

The synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives represents another innovative approach to constructing these seven-membered rings. rsc.org These synthetic strategies underscore the importance of having access to a variety of substituted azepane building blocks, a role that this compound and its derivatives can fulfill.

Chiral Auxiliary or Chiral Pool Starting Material

In the realm of stereoselective synthesis, chiral molecules are of paramount importance for producing enantiomerically pure compounds, particularly for pharmaceutical applications. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While specific studies employing this compound as a chiral auxiliary are not prevalent, its inherent chirality at the C4 position makes it a potential candidate for such applications. The stereocenter could influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule.

More plausibly, enantiomerically pure this compound can serve as a chiral pool starting material. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine is an example of utilizing a chiral starting material to generate a new chiral scaffold. nih.govresearchgate.netrsc.org Similarly, enantiomerically resolved this compound could be a valuable precursor for the synthesis of other complex chiral molecules, transferring its stereochemical information to the final product. The development of practical chiral auxiliaries, such as pseudoephenamine, highlights the ongoing search for effective tools in asymmetric synthesis. nih.gov

Application in Peptidomimetic Design and Conformational Constraint

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. magtech.com.cn The inherent conformational flexibility of linear peptides often leads to reduced receptor binding affinity and susceptibility to enzymatic degradation. nih.gov Introducing conformational constraints is a key strategy to overcome these limitations. bohrium.comnih.gov

Incorporation into Conformationally Restricted Peptides

The cyclic nature of the azepane ring in this compound makes it an excellent candidate for incorporation into peptide backbones to induce conformational rigidity. magtech.com.cn By replacing a standard amino acid with this constrained moiety, the accessible conformations of the resulting peptide are limited, which can lead to increased receptor selectivity and biological activity. bohrium.comnih.gov The synthesis of a conformationally restricted analogue of ornithine, 1H-azepine-4-amino-4-carboxylic acid, and its incorporation into pentapeptides demonstrated a marked helicogenic effect, showcasing the potential of azepine-based amino acids to induce specific secondary structures. nih.gov Although a different azepine derivative, this study highlights the principle of using seven-membered rings to control peptide conformation.

Development of Delta-Amino Acid Isosteres

Isosteres are molecules or groups of atoms that have similar physical or chemical properties. In drug design, the replacement of a functional group with an isostere can lead to improved pharmacokinetic or pharmacodynamic properties. nih.gov The carboxylic acid group itself is often replaced by bioisosteres such as tetrazoles or hydroxamic acids to enhance cell permeability or metabolic stability. cambridgemedchemconsulting.comchemrxiv.orgenamine.net

This compound can be considered a cyclic delta-amino acid analogue. The distance between the nitrogen atom and the carboxylic acid group spans four carbon atoms, which is characteristic of a delta-amino acid. The incorporation of such non-natural amino acids into peptide sequences is a well-established strategy for creating novel peptidomimetics with unique structural and biological properties. The development of delta-amino acid isosteres can influence the folding patterns of peptides and their interactions with biological targets.

Contribution to Medicinal Chemistry Scaffold Development

A scaffold in medicinal chemistry refers to the core structure of a molecule that is common to a series of compounds with a particular biological activity. nih.gov The identification and development of novel scaffolds are crucial for the discovery of new drugs. researcher.life The azepane ring system is recognized as a privileged scaffold due to its presence in numerous bioactive molecules. nih.gov

The utility of carboxylic acids as building blocks for creating diverse chemical libraries is well-established. enamine.net this compound, with its combination of a desirable scaffold and a versatile functional group, is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The 4-quinolone-3-carboxylic acid motif serves as an example of a carboxylic acid-containing scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities. nih.gov Similarly, the this compound framework holds potential for the development of new therapeutic agents targeting a variety of diseases. The synthesis of new curcumin (B1669340) derivatives for Alzheimer's disease treatment illustrates how new scaffolds can be generated from existing molecules. nih.gov

Design of Novel Azepane-Based Scaffolds for Chemical Libraries

The azepane ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the design of chemical libraries for drug discovery. The seven-membered ring of azepane provides a three-dimensional structure that can effectively explore chemical space, a crucial aspect in identifying novel drug candidates. nih.govacs.org The synthesis of diverse chemical libraries often relies on foundational scaffolds that can be readily modified.

The N-acetyl group and the carboxylic acid in this compound offer two distinct points for chemical modification. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and alcohols, allowing for the introduction of diverse substituents. The N-acetyl group, while relatively stable, can be manipulated under certain conditions, or the core azepane-4-carboxylic acid can be used to introduce other N-substituents, further expanding the diversity of the resulting library.

Recent research has focused on creating ultra-large chemical libraries of readily accessible compounds. researchgate.net This involves using multi-step reaction sequences with starting materials that have pre-validated reactivity. researchgate.net Azepane derivatives, including functionalized versions like this compound, fit well into this strategy. The exploration of novel ring systems, particularly those containing seven-membered rings like azepane, has been highlighted as a promising avenue for discovering new drug scaffolds. acs.org A recent study exploring the chemical space of ring systems functionalized with amine handles identified numerous unprecedented azepane-based scaffolds, underscoring the untapped potential of this structural motif. nih.govacs.org

Exploration of Azepane Carboxylic Acid as a Bioisostere

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.govnih.gov The carboxylic acid group, while often crucial for a molecule's interaction with its biological target, can also present challenges such as metabolic instability and poor membrane permeability. nih.govresearchgate.net Consequently, the development of carboxylic acid bioisosteres is an active area of research. nih.govhyphadiscovery.com

The azepane-4-carboxylic acid moiety, the core of this compound, can be considered a bioisosteric replacement for other cyclic or acyclic amino acids in peptide and non-peptide structures. The seven-membered ring imposes specific conformational constraints on the molecule, which can be advantageous for optimizing binding to a biological target. The carboxylic acid group itself can be replaced by other acidic functional groups or even neutral groups that can mimic its hydrogen bonding capabilities. hyphadiscovery.com

The goal of using a bioisostere is often to improve a drug candidate's pharmacokinetic properties without sacrificing its pharmacodynamic activity. nih.gov The specific context of the drug-target interaction determines the suitability of a particular bioisostere, and screening a variety of replacements is often necessary. nih.govresearchgate.net The conformational rigidity of the azepane ring in azepane carboxylic acid derivatives can lead to enhanced selectivity for a particular receptor subtype or improved metabolic stability compared to more flexible analogues.

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

FeatureCarboxylic AcidTetrazoleSulfonamide3-Hydroxyisoxazole
Acidity (pKa) ~3-5~5~8-10~4-5
Geometry PlanarPlanarTetrahedralPlanar
Hydrogen Bonding Acceptor/DonorAcceptor/DonorAcceptor/DonorAcceptor/Donor
Metabolic Profile Prone to glucuronidationGenerally more stableGenerally stableCan be metabolized

Structure-Activity Relationship (SAR) Studies of Azepane Conjugates

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. ic.ac.uk For azepane-containing compounds, SAR studies often involve systematically modifying different parts of the molecule, including the substituents on the azepane ring and the groups attached to the nitrogen atom, to understand their impact on potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

In the context of this compound, SAR studies would typically involve creating a series of analogues where:

The acetyl group is replaced by other acyl groups or alkyl groups of varying sizes and electronic properties.

The carboxylic acid is converted to various esters or amides.

Substituents are introduced at other positions on the azepane ring.

For instance, research on azepan-3-one (B168768) based cathepsin K inhibitors demonstrated that the placement and stereochemistry of methyl groups on the azepane ring had a significant impact on both inhibitory potency and pharmacokinetic profiles. researchgate.net Similarly, SAR studies on thieno[3,2-b]azepine derivatives led to the discovery of a potent vasopressin antagonist. nih.gov These examples highlight how modifications to the core azepane scaffold can fine-tune the pharmacological properties of a molecule. researchgate.netnih.gov The knowledge gained from such SAR studies is crucial for the rational design of more effective and safer therapeutic agents.

Potential in Materials Science Research

While the primary applications of this compound and related azepane derivatives are in medicinal chemistry, their unique structural and chemical properties suggest potential utility in materials science. The rigid, seven-membered ring structure and the presence of functional groups capable of hydrogen bonding and polymerization could be leveraged in the design of novel polymers and functional materials.

The carboxylic acid and the amide linkage in this compound are both capable of participating in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. Polyamides, for example, are a class of polymers known for their high strength and thermal stability, properties that arise from the strong hydrogen bonds between amide groups in the polymer chains. While caprolactam (the lactam of 6-aminohexanoic acid) is the monomer for Nylon 6, functionalized azepane derivatives could potentially be explored as monomers for specialty polyamides with tailored properties.

Furthermore, the chirality of many azepane derivatives could be exploited in the development of chiral materials for applications such as enantioselective separations or as components of chiral catalysts. The defined three-dimensional structure of the azepane ring could also be used to create porous materials with specific recognition properties. However, it should be noted that the exploration of this compound in materials science is not as well-documented as its role in medicinal chemistry, and this remains an area with potential for future research.

Q & A

Advanced Research Question

  • Kinetic Studies : Monitor reaction rates via stopped-flow UV-Vis spectroscopy under varying pH, temperature, and substrate concentrations. Use the Eyring equation to derive activation parameters .
  • Isotopic Labeling : Introduce 18O^{18}O-labeled water during hydrolysis to track oxygen incorporation into the carboxylic acid group via MS .
  • Computational Modeling : Simulate transition states using molecular dynamics (MD) or QM/MM hybrid methods to identify rate-determining steps .

How should experimental protocols be designed to ensure safe handling of this compound in the laboratory?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous byproducts in labeled containers for professional treatment .
  • Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for first-aid measures .

How can researchers structure a manuscript to effectively present findings on this compound’s bioactivity or synthetic applications?

Advanced Research Question

  • Introduction : Contextualize the compound’s relevance (e.g., as a peptidomimetic scaffold) and cite prior work on analogous azepane derivatives .
  • Methods : Detail synthetic protocols, including solvent volumes, reaction times, and purification yields. Reference established procedures (e.g., ester hydrolysis ).
  • Results : Use tables to compare yields, spectroscopic data, and bioactivity metrics (e.g., IC50_{50} values). Include raw data in appendices for reproducibility .
  • Discussion : Address limitations (e.g., low solubility in aqueous buffers) and propose future modifications (e.g., prodrug derivatization) .

What strategies are effective for troubleshooting low yields in the acetylation of azepane-4-carboxylic acid?

Advanced Research Question

  • Catalyst Screening : Test alternatives to pyridine (e.g., DMAP or triethylamine) to enhance acetyl group transfer efficiency .
  • Moisture Control : Ensure anhydrous conditions by pre-drying solvents (molecular sieves) and reagents (acetyl chloride distillation) .
  • Side Reaction Mitigation : Monitor for over-acetylation via LC-MS and adjust stoichiometry (1.1–1.3 equivalents of acetyl chloride) .

How should researchers address stability issues during long-term storage of this compound?

Basic Research Question

  • Storage Conditions : Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis or oxidation .
  • Stability Testing : Periodically analyze purity via HPLC and compare with baseline data. Discard samples showing >5% degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.